2-[Cyclohexyl(ethyl)amino]nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[cyclohexyl(ethyl)amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-16(11-7-4-3-5-8-11)13-12(14(17)18)9-6-10-15-13/h6,9-11H,2-5,7-8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPLSHBOQNETHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Aminonicotinic Acid Derivatives with Cyclohexyl and Ethyl Substituents
Strategies for the Construction of 2-Aminonicotinic Acid Cores
The creation of the 2-aminonicotinic acid molecule is a critical first step, for which several synthetic routes have been developed. These strategies often begin with readily available pyridine (B92270) derivatives.
Industrially, nicotinic acid is produced through the oxidation of 5-ethyl-2-methylpyridine (B142974) or 3-methylpyridine (B133936) (3-picoline). nih.govmdpi.com These precursors provide the basic pyridine-3-carboxylic acid structure. To synthesize the 2-amino derivative, a common and effective precursor is 2-chloronicotinic acid. chemicalbook.com This halogenated starting material is primed for nucleophilic substitution at the C-2 position.
Another innovative approach starts from quinoline (B57606). researchgate.net This multi-step synthesis involves the oxidative cleavage of the benzene (B151609) ring of quinoline to yield 2,3-pyridinedicarboxylic acid. This diacid is then converted to its anhydride, which serves as the key intermediate for introducing the C-2 amino group. researchgate.net A distinct method utilizes 2-chloro-3-trichloromethylpyridine as the starting material. google.com
Table 1: Selected Precursors for 2-Aminonicotinic Acid Core Synthesis
| Precursor | Key Transformation | Resulting Intermediate/Product |
|---|---|---|
| Quinoline | Oxidation | 2,3-Pyridinedicarboxylic acid |
| 2-Chloronicotinic acid | Amination | 2-Aminonicotinic acid |
The introduction of the amine group at the second carbon of the pyridine ring is a pivotal transformation.
From 2-Chloronicotinic Acid : The chlorine atom at the C-2 position of 2-chloronicotinic acid is susceptible to nucleophilic aromatic substitution. Treatment with ammonia (B1221849) under pressure and often with copper catalysis facilitates the displacement of the chloride to install the primary amino group. chemicalbook.comgoogle.com A patented method describes reacting 2-chloro-3-trichloromethylpyridine with liquid ammonia under pressure to form 2-amino-3-trichloromethylpyridine, which is subsequently hydrolyzed under alkaline conditions to yield 2-aminonicotinic acid. google.com
Installation of Cyclohexyl and Ethyl Moieties via Amination Reactions
Once the 2-aminonicotinic acid core is established, the next stage involves attaching the cyclohexyl and ethyl groups to the nitrogen atom. This can be achieved through direct alkylation or more modern cross-coupling techniques.
Direct N-alkylation of 2-aminonicotinic acid or its ester derivatives can be performed using appropriate alkylating agents such as ethyl bromide and cyclohexyl bromide. prepchem.com This process would likely proceed in a stepwise fashion, first introducing one group and then the other, often in the presence of a base to deprotonate the amine and enhance its nucleophilicity.
Alternatively, a more convergent approach involves the direct reaction of a 2-halonicotinic acid precursor with the pre-formed N-ethylcyclohexylamine. This nucleophilic substitution reaction would directly install the desired N,N-disubstituted amino group onto the pyridine ring in a single step.
Modern synthetic chemistry offers powerful tools for C-N bond formation, with palladium-catalyzed cross-coupling reactions (such as the Buchwald-Hartwig amination) being particularly prominent. nih.govdocumentsdelivered.com This methodology is highly effective for the amination of aryl chlorides. documentsdelivered.com In this context, 2-chloronicotinic acid or its ester can be coupled with N-ethylcyclohexylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., X-Phos), and a base. nih.gov This method often provides high yields and tolerates a wide range of functional groups, making it a versatile strategy for synthesizing N-aryl and N-heteroaryl amines. nih.gov
Table 2: Typical Conditions for Palladium-Catalyzed Amination
| Component | Example | Role |
|---|---|---|
| Precursor | 2-Chloronicotinic acid ester | Electrophile |
| Amine | N-Ethylcyclohexylamine | Nucleophile |
| Catalyst | Pd₂(dba)₃ | Active metal center |
| Ligand | X-Phos | Stabilizes catalyst, facilitates reaction |
| Base | NaOt-Bu or K₃PO₄ | Activates the amine |
Derivatization and Functionalization Strategies of the Carboxylic Acid Moiety
The carboxylic acid group of the nicotinic acid framework offers a versatile handle for further chemical modification. youtube.com These derivatizations can be performed after the construction of the substituted aminopyridine core.
Esterification : The carboxylic acid can be converted to an ester through Fischer esterification, reacting the acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis.
Amide Formation : Amides can be synthesized by activating the carboxylic acid, for instance, with a carbodiimide (B86325) reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with a primary or secondary amine. nih.gov This is a common and mild method for forming amide bonds. nih.gov
Other Derivatives : Research on related 2-aminonicotinic acid compounds has shown the preparation of various other derivatives, including thioamides and hydrazides, expanding the range of possible functionalizations. nih.gov
These derivatization reactions allow for the fine-tuning of the molecule's properties by modifying the carboxylic acid moiety into other functional groups. researchgate.net
Esterification and Amidation Reactions
The carboxylic acid group of 2-[Cyclohexyl(ethyl)amino]nicotinic acid is a prime site for further chemical modification through esterification and amidation. These reactions are fundamental in medicinal chemistry for altering the pharmacokinetic properties of a lead compound.
Esterification is typically achieved by reacting the nicotinic acid derivative with an alcohol in the presence of an acid catalyst. For more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to a more reactive intermediate. One common method involves the formation of an acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an alcohol. nih.gov Another approach is the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the reaction between the carboxylic acid and the alcohol. nih.gov Procedures have been developed for preparing tert-butyl esters of various aminonicotinic acids from their corresponding chloro- or bromo- precursors, a process that streamlines synthesis by avoiding the purification of intermediates. researchgate.net
Amidation follows similar principles, where the nicotinic acid derivative is reacted with a primary or secondary amine. Direct thermal condensation of the acid and amine is possible but often requires high temperatures (>160 °C). mdpi.com More commonly, the carboxylic acid is activated. The use of coupling reagents is widespread, and numerous boron-derived catalysts have been developed for direct amidation reactions that proceed under milder conditions. mdpi.comnih.gov These catalytic methods often involve the in-situ formation of an active ester or a similar species that is highly susceptible to nucleophilic attack by the amine. The only byproduct in such direct amidations is water, which aligns with green chemistry principles. mdpi.com
| Reaction Type | Common Reagents | Key Features |
| Esterification | Alcohols with acid catalyst (e.g., H₂SO₄), Thionyl chloride (SOCl₂) followed by alcohol, Coupling agents (e.g., DCC) | Converts the carboxylic acid to an ester, modifying solubility and bioavailability. |
| Amidation | Amines with coupling agents (e.g., HATU, HOBt), Boron-based catalysts, Thermal condensation | Forms a stable amide bond, crucial for building larger molecular scaffolds. |
Further Functionalization for Advanced Research Applications
Beyond ester and amide formation, the this compound scaffold can be further functionalized to explore advanced research applications. The pyridine ring itself offers positions for electrophilic or nucleophilic substitution, although these reactions can be influenced by the existing substituents. The amino group can also be a site for further reactions after initial synthesis.
These derivatives are valuable as intermediates in the development of new therapeutic agents. For example, derivatives of 2-aminonicotinic acid have been investigated for their potential as inhibitors of enzymes like 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO), which is implicated in neurodegenerative diseases. researchgate.net The structural motif of aminonicotinic acids is found in a variety of biologically active molecules, and the ability to functionalize the core structure allows for the systematic exploration of structure-activity relationships (SAR). This involves synthesizing a library of related compounds with varied substituents to identify molecules with enhanced potency or selectivity.
Green Chemistry Principles in the Synthesis of Nicotinic Acid Derivatives
The industrial production of nicotinic acid has traditionally relied on methods that involve harsh conditions and environmentally harmful reagents. nih.gov For instance, the oxidation of 5-ethyl-2-methylpyridine with nitric acid generates nitrous oxide, a potent greenhouse gas. nih.govresearchgate.net Consequently, there is a significant drive towards developing more sustainable and "green" synthetic routes.
Green chemistry principles applicable to the synthesis of nicotinic acid derivatives include:
Use of Safer Solvents and Reagents: A notable development is the amination of 2-chloronicotinic acid under solvent-free and catalyst-free conditions, which represents an operationally simple and environmentally friendly procedure. researchgate.net
Catalysis: The shift from stoichiometric oxidants like potassium permanganate (B83412) to catalytic systems is a key green strategy. chimia.ch Gas-phase oxidation of picolines using heterogeneous catalysts offers a more sustainable alternative to traditional liquid-phase oxidations. nih.govchimia.ch
Biocatalysis: Enzymatic processes are gaining considerable attention for the synthesis of nicotinic acid. frontiersin.org Biocatalyst-mediated reactions can be performed under mild conditions with high conversion rates and selectivity, reducing energy consumption and waste generation. frontiersin.org For example, nitrile-hydrolyzing enzymes can convert 3-cyanopyridine (B1664610) into nicotinic acid, offering a green pathway from readily available precursors. frontiersin.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Ammoxidation of 3-picoline to 3-cyanopyridine, followed by hydrolysis, is an industrial process with a better atom economy than older methods. nih.gov
| Green Chemistry Approach | Example Application in Nicotinic Acid Synthesis | Environmental Benefit |
| Biocatalysis | Use of nitrile hydratase or nitrilase enzymes to convert 3-cyanopyridine to nicotinic acid. frontiersin.org | Mild reaction conditions, high selectivity, reduced energy consumption and waste. frontiersin.org |
| Alternative Oxidants | Catalytic gas-phase oxidation of 3-picoline using air as the oxidant. chimia.ch | Avoids corrosive nitric acid and the production of NOx by-products. chimia.chfrontiersin.org |
| Solvent-Free Reactions | Amination of 2-chloronicotinic acid by heating with an amine without a solvent. researchgate.net | Eliminates solvent waste, simplifies purification, and reduces environmental impact. |
| Improved Feedstocks | Synthesis from abundant and less toxic starting materials like 3-picoline. nih.govchimia.ch | Reduces reliance on more complex or hazardous starting materials. |
Advanced Spectroscopic and Chromatographic Characterization Techniques in Research
Spectroscopic Elucidation of Molecular Structures
Spectroscopic techniques are indispensable tools in chemical research for the unambiguous determination of molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the atomic and electronic arrangement within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful method for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
¹H NMR: Would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons in 2-[Cyclohexyl(ethyl)amino]nicotinic acid. Expected signals would correspond to the protons on the cyclohexyl ring, the ethyl group, and the nicotinic acid backbone.
¹³C NMR: Would reveal the number of non-equivalent carbon atoms and their chemical environments, confirming the presence of the cyclohexyl, ethyl, and pyridine (B92270) ring carbons, as well as the carboxylic acid carbon.
No specific ¹H NMR or ¹³C NMR data for this compound has been reported in the reviewed literature.
Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy (FT-IR), Raman Spectroscopy) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
FT-IR Spectroscopy: Would be used to identify the characteristic functional groups present in this compound, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-N stretching of the amino group, and C-H stretches of the aliphatic and aromatic components.
Raman Spectroscopy: As a complementary technique to FT-IR, Raman spectroscopy would also provide information on the vibrational modes of the molecule, being particularly sensitive to non-polar bonds and symmetric vibrations.
Specific FT-IR and Raman spectral data for this compound are not available in the current body of scientific literature.
Electronic Spectroscopy (e.g., Ultraviolet-Visible (UV-Vis) Spectroscopy) for Conjugation and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. The nicotinic acid portion of the molecule would be expected to exhibit characteristic absorption bands in the UV region.
No published UV-Vis absorption spectra for this compound could be located.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR) spectroscopy, is a technique used to study chemical species that have unpaired electrons. This technique would be applicable to metal complexes of this compound, where the metal ion is paramagnetic.
There is no information available on the synthesis or EPR spectroscopic analysis of metal complexes involving this compound.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide a highly accurate mass measurement of the parent ion of this compound, allowing for the determination of its elemental formula. Analysis of the fragmentation pattern would help to confirm the connectivity of the cyclohexyl, ethyl, and nicotinic acid moieties.
Specific High-Resolution Mass Spectrometry data for this compound has not been reported in the available literature.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Nicotinic acid and its derivatives, including this compound, are generally polar and non-volatile due to the carboxylic acid and amino groups. Therefore, a chemical derivatization step is necessary to convert them into volatile analogues suitable for GC-MS analysis. This process typically involves esterification of the carboxylic acid group to increase volatility and improve chromatographic peak shape.
Common derivatization strategies include:
Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of an acidic catalyst to form the corresponding ester.
Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens on the carboxyl and amino groups with trimethylsilyl (B98337) (TMS) groups.
Once derivatized, the sample is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for definitive identification based on the fragmentation pattern.
| Derivatization Strategy | Typical Reagent | Purpose | Resulting Derivative |
|---|---|---|---|
| Esterification | Methanol/HCl | Increases volatility by converting the polar carboxylic acid to a less polar ester. | Methyl ester |
| Silylation | BSTFA or TMCS | Replaces acidic protons with nonpolar trimethylsilyl (TMS) groups, increasing volatility and thermal stability. | TMS ester / TMS amine |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are central to separating this compound from impurities, starting materials, and degradation products, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of nicotinic acid and its derivatives. nih.govnih.gov Method development involves optimizing the stationary phase, mobile phase, and detector settings to achieve the desired separation.
Reverse-Phase (RP-HPLC): This is the most common mode, utilizing a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase (typically a mixture of water or buffer and acetonitrile (B52724) or methanol). nih.govresearchgate.net For ionizable compounds like this compound, controlling the mobile phase pH is critical to ensure consistent retention and peak shape.
Ion-Pair Chromatography: This technique is a variation of RP-HPLC used to enhance the retention of ionic compounds. An ion-pairing agent, such as tetrabutylammonium (B224687) phosphate, is added to the mobile phase. nih.govchromatographyonline.com This agent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on the reverse-phase column. nih.govthermofisher.com
Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge by utilizing a stationary phase with charged functional groups. harvardapparatus.combio-rad.com For this compound, which is amphoteric, either cation-exchange or anion-exchange chromatography could be employed depending on the mobile phase pH. Cation-exchange chromatography on a column like Primesep 100 can be effective for separating various pyridinecarboxylic acids. sielc.comrsc.org
| HPLC Mode | Stationary Phase Example | Separation Principle | Application Note for Nicotinic Acid Derivatives |
|---|---|---|---|
| Reverse-Phase | Octadecylsilica (C18) | Partitioning based on hydrophobicity. researchgate.net | Most common method; requires pH control for ionizable analytes. nih.gov |
| Ion-Pair | C18 with ion-pair reagent | Formation of a neutral ion-pair retained by the nonpolar stationary phase. nih.gov | Improves retention and peak shape for charged species. nih.gov |
| Ion-Exchange | Sulfonated or aminated resin | Reversible electrostatic interaction between charged analyte and stationary phase. harvardapparatus.com | Effective for separating compounds with different charge states. sielc.com |
Advanced Separation Techniques
To achieve higher resolution and faster analysis times, more advanced separation techniques are employed.
Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. This results in significantly improved resolution, higher sensitivity, and much shorter run times, making it ideal for high-throughput analysis. The fundamental separation principles are the same as in HPLC.
Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in an applied electric field inside a narrow capillary. mdpi.com It is a highly efficient technique that requires minimal sample volume. nih.gov For nicotinic acid and its isomers, CE can provide excellent separation based on differences in their charge-to-size ratios. nih.gov The pH of the background electrolyte (BGE) is a critical parameter that influences the charge of the analyte and the electroosmotic flow (EOF), thereby controlling the separation. mdpi.comanalyticaltoxicology.com
Derivatization Strategies for Enhanced Chromatographic Detection
Derivatization can be employed not only for GC-MS but also to enhance the detectability of an analyte in liquid chromatography, particularly when the analyte lacks a strong chromophore for UV detection or is not fluorescent.
König Reaction: The König reaction is a well-known colorimetric reaction for pyridine-containing compounds. In the context of HPLC, it can be used as a post-column derivatization method. nih.gov After the analytes are separated on the column, they are mixed with reagents (e.g., cyanogen (B1215507) bromide and an aromatic amine) in a post-column reactor. This reaction produces a highly colored polymethine dye, which can be sensitively detected by a standard UV-Vis detector. nih.gov
Pre-column Derivatization: In this approach, the derivatization reaction is performed before injecting the sample into the chromatograph. This is often done to attach a fluorescent tag (e.g., 9-fluorenylmethoxycarbonyl chloride, FMOC-Cl) to the analyte, which allows for highly sensitive detection using a fluorescence detector. researchgate.net
Post-column Derivatization: This strategy involves derivatizing the analyte after separation but before detection. nih.gov Besides chemical reactions like the König reaction, photochemical derivatization is also used. For nicotinic acid and nicotinamide (B372718), post-column UV irradiation can convert them into highly fluorescent derivatives, enabling sensitive and selective analysis. chromatographyonline.compickeringlabs.comscialert.net
| Strategy | Timing | Example Reaction/Method | Purpose | Detection Method |
|---|---|---|---|---|
| Pre-column | Before injection | Labeling with FMOC-Cl. researchgate.net | Attach a fluorescent tag to the analyte. | Fluorescence |
| Post-column (Chemical) | After separation | König Reaction. nih.gov | Convert a non-absorbing compound into a colored product. | UV-Vis |
| Post-column (Photochemical) | After separation | UV irradiation. chromatographyonline.compickeringlabs.com | Convert the analyte into a fluorescent product. | Fluorescence |
Solid-State Characterization Methods
The solid-state properties of a compound are critical as they influence its stability, solubility, and processability. Solid-state characterization techniques are used to investigate the crystal structure, thermal behavior, and morphology of this compound. These methods are particularly important in distinguishing between different solid forms such as polymorphs, solvates, or cocrystals. nih.gov
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying crystalline materials. Each crystalline solid has a unique diffraction pattern, which acts as a fingerprint. PXRD is used to identify the specific crystalline form and can distinguish between different polymorphs or a cocrystal and a simple physical mixture. mdpi.com
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine melting points, measure heat of fusion, and study phase transitions, providing information on purity and polymorphism. nih.gov
Spectroscopic Methods (FTIR, THz): Fourier-transform infrared (FTIR) spectroscopy is used to identify functional groups and can detect changes in intermolecular interactions, such as hydrogen bonding, that occur in different solid forms. Terahertz (THz) spectroscopy is sensitive to the collective vibrational modes of the crystal lattice and can provide a distinct fingerprint for different crystalline structures. mdpi.com
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of a material. It is used to visualize the crystal habit (shape) and particle size distribution of the solid compound. mdpi.com
| Technique | Information Provided | Primary Use Case |
|---|---|---|
| Powder X-ray Diffraction (PXRD) | Crystalline structure, phase identification. mdpi.com | Polymorph and cocrystal screening. |
| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, purity. nih.gov | Thermal stability and solid-form characterization. |
| FTIR / THz Spectroscopy | Intermolecular interactions, crystal lattice vibrations. mdpi.com | Investigating hydrogen bonding in cocrystals. |
| Scanning Electron Microscopy (SEM) | Crystal morphology, particle size. mdpi.com | Visualizing the physical form of the solid material. |
Computational Chemistry Approaches to Substituted Nicotinic Acid Systems
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These ab initio methods solve the Schrödinger equation (or approximations of it) to provide detailed information about molecular orbitals, charge distributions, and reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. scirp.org Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. scirp.org For 2-[Cyclohexyl(ethyl)amino]nicotinic acid, DFT is instrumental in determining its most stable three-dimensional structure and its electronic characteristics.
The first step in a DFT study is typically a geometry optimization. researcher.life This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable molecular geometry. For a flexible molecule like this compound, with its rotatable cyclohexyl and ethyl groups, this process is crucial for identifying the preferred spatial arrangement of these substituents relative to the nicotinic acid core. Studies on similar nicotinic acid derivatives have successfully used DFT to obtain optimized geometries that are in good agreement with experimental data where available. researchgate.netresearchgate.net
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For this compound, the electron-donating nature of the amino group is expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap and increased reactivity compared to unsubstituted nicotinic acid.
Below is an illustrative table of the kind of data that would be generated from DFT calculations on this compound.
| Property | Calculated Value (Hypothetical) | Description |
|---|---|---|
| Total Energy | -X Hartrees | The total electronic energy of the optimized molecular structure. |
| HOMO Energy | -Y eV | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |
| LUMO Energy | -Z eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | (Y-Z) eV | Energy difference between HOMO and LUMO, related to chemical reactivity. |
| Dipole Moment | D Debyes | A measure of the overall polarity of the molecule. |
A key output of NBO analysis is the Natural Population Analysis (NPA), which provides a method for assigning partial atomic charges to each atom in the molecule. uni-rostock.dewisc.edu Unlike some other methods of charge calculation, NPA charges are generally less sensitive to the choice of basis set and provide a more robust description of the charge distribution. uni-rostock.de For this compound, NPA would quantify the electron-donating effect of the cyclohexyl(ethyl)amino group on the pyridine (B92270) ring and the electron-withdrawing effect of the carboxylic acid group.
Furthermore, NBO analysis reveals details about orbital interactions and electron delocalization. materialsciencejournal.org It identifies donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.dematerialsciencejournal.org The strength of these interactions can be quantified using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor pair. wisc.edumaterialsciencejournal.org These interactions, often referred to as hyperconjugation, represent the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. uni-rostock.de In this compound, significant delocalization would be expected from the nitrogen lone pair of the amino group into the π* anti-bonding orbitals of the pyridine ring, which stabilizes the molecule.
An example of a data table that could be generated from an NBO analysis is presented below.
| Atom | Natural Atomic Charge (e) (Hypothetical) | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) (Hypothetical) |
|---|---|---|---|---|
| N (amino) | -0.5 | LP(1) N | π(C-C)ring | 25.0 |
| C (carbonyl) | +0.7 | π(C-C)ring | π(C=O) | 5.2 |
| O (carbonyl) | -0.6 | LP(2) O | σ(C-O) | 18.5 |
| N (pyridine) | -0.4 | LP(1) Npyridine | σ(C-N) | 15.3 |
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. wikipedia.org This partitioning allows for the properties of individual atoms within the molecule to be calculated. A key feature of QTAIM is the analysis of critical points in the electron density, which reveal the nature of chemical bonds and other interactions. nih.govmuni.czuni-rostock.de A bond critical point (BCP) located between two atoms, along with its associated bond path, is an indicator of a chemical bond. wiley-vch.de The properties of the electron density at the BCP, such as its magnitude and the Laplacian of the electron density, can be used to classify the interaction as either a shared (covalent) or closed-shell (ionic, van der Waals, or hydrogen bond) interaction. muni.cz For this compound, QTAIM could be used to characterize the covalent bonds within the molecule and also to investigate potential intramolecular hydrogen bonds, for instance between the carboxylic acid proton and the nitrogen of the amino group.
To visualize and understand weaker non-covalent interactions, the Non-Covalent Interaction (NCI-RDG) analysis is a powerful tool. jussieu.frwikipedia.org This method is based on the relationship between the electron density and the reduced density gradient (RDG). jussieu.frwikipedia.org By plotting the RDG against the electron density, regions corresponding to non-covalent interactions can be identified. nih.gov These regions can then be visualized in 3D space as isosurfaces, which are typically colored to distinguish between attractive (e.g., hydrogen bonds, van der Waals interactions) and repulsive (steric clashes) interactions. wikipedia.org For this compound, NCI-RDG analysis would be particularly useful for visualizing the spatial extent and nature of intramolecular interactions that stabilize its preferred conformation, such as weak hydrogen bonds or van der Waals contacts between the cyclohexyl ring and the nicotinic acid moiety.
Molecular Modeling and Simulation for Conformational Analysis
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Molecular modeling and simulation techniques are essential for exploring the range of possible conformations and understanding their relative stabilities.
Due to the presence of multiple rotatable single bonds, this compound can exist in numerous conformations. Exploring this complex conformational landscape to identify the low-energy conformers is a critical task in computational chemistry. rowansci.comcalcus.cloud Various methods can be employed for conformational searching, including systematic searches, where each rotatable bond is rotated by a specific increment, and stochastic methods like Monte Carlo simulations, where random changes are made to the molecular geometry. uci.edunih.gov Another powerful technique is molecular dynamics (MD) simulation, which simulates the movement of atoms over time, allowing the molecule to explore different conformational states. nih.govtandfonline.comnih.gov
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity, enabling them to encapsulate other "guest" molecules to form inclusion complexes. nih.govnih.gov This encapsulation can alter the physicochemical properties of the guest molecule, such as its solubility. Computational methods are widely used to study the formation and stability of these host-guest complexes. acs.orgacs.org
Molecular docking and molecular dynamics simulations can be used to predict the most likely binding mode of this compound within the cyclodextrin (B1172386) cavity. nih.gov These simulations can reveal which part of the guest molecule is preferentially encapsulated—for instance, the hydrophobic cyclohexyl group might be expected to insert into the nonpolar cavity of a cyclodextrin like β-cyclodextrin.
Furthermore, more advanced computational techniques can be used to calculate the binding free energy of the complexation process. The thermodynamics of inclusion are governed by changes in enthalpy (ΔH) and entropy (ΔS). nih.govrsc.org The formation of a stable complex is indicated by a negative Gibbs free energy of binding (ΔG). mdpi.com Computational methods can dissect the contributions to the binding free energy, including van der Waals interactions, electrostatic interactions, and the hydrophobic effect, providing a detailed understanding of the driving forces behind complex formation. nih.govnih.gov
A hypothetical summary of thermodynamic parameters for the complexation of this compound with β-cyclodextrin is shown in the table below.
| Thermodynamic Parameter | Value (Hypothetical) | Interpretation |
|---|---|---|
| Binding Free Energy (ΔG) | -X kcal/mol | A negative value indicates a spontaneous and favorable complexation process. mdpi.com |
| Enthalpy Change (ΔH) | -Y kcal/mol | A negative value indicates that the complexation is an exothermic process, driven by favorable interactions. nih.gov |
| Entropy Change (TΔS) | Z kcal/mol | Can be positive or negative, reflecting changes in the ordering of the system upon complexation. |
Mechanistic Studies of Biological Activities and Structure Activity Relationships
Enzyme Inhibition and Modulatory Mechanisms
Nicotinic acid derivatives have been shown to interact with a variety of enzymes, demonstrating their potential as inhibitors or modulators in several disease-relevant pathways.
Dehydrogenase Inhibition (e.g., Dihydroorotate (B8406146) Dehydrogenase (DHODH)) by 2-aminonicotinic acid derivatives
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, making it a significant target for therapeutic intervention in cancer and autoimmune diseases. nih.govnih.gov The enzyme catalyzes the oxidation of dihydroorotate to orotate. nih.govresearchgate.net Inhibition of DHODH leads to a depletion of the pyrimidine pool necessary for DNA and RNA synthesis, thereby halting cell proliferation. nih.gov
While direct studies on 2-[Cyclohexyl(ethyl)amino]nicotinic acid are not prevalent, research on related structures provides insight. The core 2-aminonicotinic acid scaffold is a key feature in some DHODH inhibitors. Structure-activity relationship (SAR) studies on various inhibitor classes have established that specific structural features are essential for potent enzyme inhibition. For instance, in pyrimidine analogs of dihydroorotate, the intact amide and imide groups of the ring, along with a 6-carboxylic acid, are critical for significant inhibition. nih.gov For other classes of inhibitors, like 4-thiazolidinone (B1220212) derivatives, hydrogen bonding with key residues such as Tyrosine 38 in the enzyme's active site is vital for bioactivity. rsc.orgarizona.edu These findings suggest that the nicotinic acid moiety, with its nitrogen-containing ring and carboxylic acid group, can serve as a valuable scaffold for designing DHODH inhibitors. The specific substitutions at the 2-amino position, such as the cyclohexyl and ethyl groups in this compound, would determine the precise binding interactions and inhibitory potency.
Glycosidase Inhibition (e.g., α-Amylase and α-Glucosidase) by 5-amino-nicotinic acid derivatives
α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govacs.orgnih.gov Inhibitors of these enzymes delay glucose absorption, helping to control postprandial hyperglycemia. nih.govd-nb.info
Research has focused on various nicotinic acid derivatives as potential glycosidase inhibitors. It is important to note that the subject compound, this compound, is a 2-amino substituted derivative, whereas a significant body of research exists for 5-amino-nicotinic acid derivatives. nih.govd-nb.inforesearchgate.net In one study, a series of 5-amino-nicotinic acid derivatives were synthesized and showed promising inhibitory activity against both α-amylase and α-glucosidase. nih.govd-nb.info The IC₅₀ values for α-amylase inhibition ranged from 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL, and for α-glucosidase, from 12.01 ± 0.09 to 38.01 ± 0.12 µg/mL. d-nb.inforesearchgate.net Structure-activity relationship (SAR) analysis revealed that the nature of the substituent on the amino group significantly influences the inhibitory potential. d-nb.infonih.gov Molecular docking studies further elucidated that these compounds bind to key residues in the active sites of the enzymes. d-nb.inforesearchgate.net While these findings are for 5-amino derivatives, they highlight the potential of the aminonicotinic acid scaffold for glycosidase inhibition. The specific stereochemistry and lipophilicity of the cyclohexyl(ethyl)amino group at the 2-position would dictate the binding affinity of this compound for these enzymes.
Table 1: α-Amylase and α-Glucosidase Inhibitory Activity of Selected 5-Amino-Nicotinic Acid Derivatives
| Compound | α-Amylase IC₅₀ (µg/mL) | α-Glucosidase IC₅₀ (µg/mL) |
|---|---|---|
| Derivative 2 | Not specified | 12.72 ± 0.12 |
| Derivative 4 | Not specified | 12.01 ± 0.09 |
| Derivative 5 | Not specified | 13.68 ± 0.36 |
| Derivative 6 | Not specified | 13.11 ± 0.15 |
| Derivative 7 | Not specified | 12.79 ± 0.17 |
| Derivative 8 | Not specified | 12.99 ± 0.09 |
| Acarbose (Standard) | 10.98 ± 0.03 | 10.79 ± 0.17 |
Data sourced from a study on 5-amino-nicotinic acid derivatives. d-nb.info
Kinase Inhibition (e.g., TBK1 and IKKε) by substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives
TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are non-canonical IκB kinases that play a role in inflammatory and metabolic pathways. nih.govresearchgate.net Their inhibition has been explored as a therapeutic strategy for obesity and related metabolic disorders. nih.govnih.gov
The core structure of this compound is a 2-aminonicotinic acid. This scaffold is found within more complex heterocyclic systems that have been investigated as kinase inhibitors. Specifically, substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives have been designed and synthesized as inhibitors of TBK1 and IKKε. nih.govresearchgate.net One such example is amlexanox (B1666007). nih.gov Structure-activity relationship (SAR) studies of these complex derivatives have been conducted to optimize their potency. nih.govnih.gov For instance, modifications to the carboxylic acid moiety of amlexanox analogues, such as conversion to a tetrazole bioisostere, improved potency towards both IKKε and TBK1. researchgate.net These studies underscore the importance of the 2-aminopyridine-3-carboxylic acid fragment in binding to the kinase active site. nih.govresearchgate.net The cyclohexyl and ethyl groups on the amino function of this compound would occupy a specific region of the kinase binding pocket, influencing its inhibitory profile.
Cyclooxygenase (COX-2) Inhibition by nicotinic acid derivatives
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed at sites of inflammation and in various cancers. mdpi.com It is a key mediator of prostaglandin (B15479496) synthesis, and selective COX-2 inhibitors are used as anti-inflammatory drugs with a potentially better gastrointestinal safety profile than traditional NSAIDs. jst.go.jpmdpi.com
Several studies have explored nicotinic acid derivatives as potential COX-2 inhibitors. nih.govnih.gov In one study, two series of novel nicotinate (B505614) derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory activities. nih.gov Many of the synthesized compounds showed potent and selective COX-2 inhibition, with some being equipotent to the standard drug celecoxib. nih.gov Molecular docking studies revealed that these compounds fit well into the COX-2 active site, forming favorable interactions. nih.govnih.gov The anti-inflammatory activity of these derivatives was also confirmed in vivo. nih.gov Another study on 2-substituted phenyl derivatives of nicotinic acid also identified compounds with promising analgesic and anti-inflammatory activities. jst.go.jp These findings indicate that the nicotinic acid scaffold is a promising platform for the development of new COX-2 inhibitors. The nature and position of the substituents on the pyridine (B92270) ring are crucial for both potency and selectivity.
Antimicrobial Research and Mechanistic Insights
Beyond enzyme inhibition, nicotinic acid derivatives have been investigated for their potential to combat microbial infections.
Antibacterial Activity of Nicotinic Acid Derivatives
The rise of antibiotic resistance has spurred the search for new antimicrobial agents. nih.gov Nicotinic acid and its derivatives have emerged as a class of compounds with potential antibacterial activity. researchgate.netresearchgate.net They have been found to be active against a range of pathogenic microbes, including multi-drug resistant strains. researchgate.net Some nicotinic acid derivatives are specifically active against Mycobacterium, the causative agent of tuberculosis, and are thought to work by inhibiting peptide synthesis. drugs.com
Research into novel acylhydrazone derivatives of nicotinic acid has shown significant activity against Gram-positive bacteria, with some compounds exhibiting potent inhibition of Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, certain acylhydrazones showed a minimum inhibitory concentration (MIC) as low as 1.95 µg/mL against S. epidermidis. nih.gov The mechanism of action for these derivatives is still under investigation, but it is clear that the nicotinic acid moiety plays a key role in their antimicrobial properties. researchgate.net The specific structure of this compound, with its lipophilic cyclohexyl group, could potentially enhance its ability to penetrate bacterial cell membranes, contributing to its antibacterial profile.
Table 2: Antibacterial Activity of a Selected Nicotinic Acid Acylhydrazone Derivative (Compound 13)
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus epidermidis ATCC 12228 | 1.95 |
| Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 |
Data from a study on acylhydrazone derivatives of nicotinic acid. nih.gov
Antifungal Activity of Nicotinic Acid Derivatives
Nicotinic acid and its derivatives have emerged as a significant class of heterocyclic compounds in the development of novel antifungal agents. nih.govnih.gov Research has demonstrated that these derivatives possess a spectrum of antifungal activities, ranging from weak to moderate against various plant-pathogenic fungi, including Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. nih.gov
A series of synthesized nicotinamide (B372718) derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety were shown to possess these antifungal properties, with some compounds exhibiting efficacy comparable to or greater than the commercial fungicide hymexazol (B17089) against specific fungal strains. nih.gov Further studies have focused on creating new acylhydrazones through the condensation of nicotinic acid hydrazide with various aldehydes. These derivatives displayed significant activity against Gram-positive bacteria and notable efficacy against fungi from the Candida genus. nih.gov
In the pursuit of potent antifungal agents, novel 2-aminonicotinamide derivatives were designed and synthesized. Many of these compounds exhibited powerful in vitro activity against Candida albicans, with Minimum Inhibitory Concentration (MIC80) values as low as 0.0313 µg/mL. nih.gov Certain derivatives, such as 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide and its 3-fluorophenyl counterpart, showed excellent broad-spectrum activity against fluconazole-resistant C. albicans, as well as other species like C. parapsilosis, C. glabrata, and Cryptococcus neoformans. nih.gov Mechanistic studies suggest that these compounds may target the fungal cell wall, leading to a decrease in glycosylphosphatidylinositol (GPI)-anchored proteins on the cell surface. nih.gov
| Compound | Target Fungi | Observed Activity (MIC80) | Reference |
|---|---|---|---|
| 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide (11g) | Candida albicans | 0.0313 µg/mL | nih.gov |
| 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide (11h) | Candida albicans | 0.0313 µg/mL | nih.gov |
| Compound 11g | Fluconazole-resistant C. albicans, C. parapsilosis, C. glabrata, Cryptococcus neoformans | 0.0313–2.0 µg/mL | nih.gov |
| 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) | Candida albicans SC5314 | 0.25 µg/mL (MIC) | mdpi.comnih.gov |
| Compound 16g | Fluconazole-resistant C. albicans (6 strains) | 0.125–1 µg/mL (MIC) | mdpi.comnih.gov |
Structure-Activity Relationship Studies for Antimicrobial Efficacy
The exploration of structure-activity relationships (SAR) is crucial for optimizing the antimicrobial potency of nicotinic acid derivatives. Studies have shown that specific structural modifications can significantly influence their biological activity.
For a series of nicotinamide derivatives, the meta-position of an aniline (B41778) component was identified as a key position for antifungal activity. acs.org In another study focusing on a potent antifungal compound, 2-amino-N-(3-isopropylphenyl)nicotinamide (16g), it was found that the specific positions of the amino and isopropyl groups were critical for its efficacy. mdpi.combohrium.com This highlights the importance of substituent placement on the aromatic rings for achieving desired biological effects. The mechanism of action for this class of compounds appears to involve the disruption of the fungal cell wall. mdpi.combohrium.com
The development of these compounds often follows a "hit-to-lead" optimization process, where an initial compound with moderate activity is structurally modified to enhance its potency and spectrum. nih.gov This approach led to the identification of derivatives with significant activity not only against standard Candida albicans strains but also against fluconazole-resistant isolates and other pathogenic fungi like Cryptococcus neoformans. mdpi.comnih.gov These SAR studies provide a rational basis for the design of new, more effective antifungal agents based on the nicotinamide scaffold.
| Structural Feature | Impact on Antifungal Activity | Example Compound Class | Reference |
|---|---|---|---|
| Position of amino and isopropyl groups | Critical for high potency | 2-amino-N-(aryl)nicotinamides | mdpi.combohrium.com |
| Substituent at the meta-position of aniline | Key determinant of activity | Nicotinamide derivatives with aniline moiety | acs.org |
| Incorporation of a 1,3,4-oxadiazole moiety | Confers weak to moderate antifungal activity | Nicotinamide derivatives containing 1,3,4-oxadiazole | nih.gov |
| Formation of acylhydrazones | Provides activity against Candida species | Nicotinic acid acylhydrazones | nih.gov |
Anti-Inflammatory Effects and Associated Molecular Pathways
Nicotinic acid and its related compounds have demonstrated significant anti-inflammatory properties, acting through various molecular pathways. These effects are not solely dependent on the compound's lipid-modulating capabilities and suggest a direct role in regulating immune cell function. nih.govnih.gov
A primary mechanism of the anti-inflammatory action of nicotinic acid involves the modulation of pro-inflammatory cytokine production. In studies using human monocytes activated by Toll-like receptor (TLR) agonists, nicotinic acid significantly reduced the secretion of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov Specifically, treatment with nicotinic acid led to a 49.2% reduction in TNF-α and a 56.2% reduction in IL-6 in lipopolysaccharide (LPS)-stimulated monocytes. nih.govnih.gov
Similarly, nicotinamide has been identified as a potent inhibitor of several proinflammatory cytokines. In whole blood models stimulated with endotoxin, nicotinamide dose-dependently inhibited the production of IL-1β, IL-6, IL-8, and TNF-α, with reductions of over 95% for IL-1β, IL-6, and TNF-α at higher concentrations. nih.gov A meta-analysis of clinical trials further supports these findings, concluding that niacin treatment is associated with significant reductions in C-reactive protein (CRP) and TNF-α levels. nih.gov
Regarding nitrogen species, niacin and its metabolites have been shown to decrease nitric oxide (NO) and inducible nitric oxide synthase (NOS2) expression in LPS-treated human macrophages. nih.gov In other models, while niacin abolished peroxynitrite formation, it did not affect nitric oxide production itself, suggesting a nuanced role in modulating reactive nitrogen species. plos.orgdoaj.org
| Compound | Cell/Model System | Cytokine | Percentage Reduction | Reference |
|---|---|---|---|---|
| Nicotinic Acid | LPS-activated human monocytes | TNF-α | 49.2% | nih.govnih.gov |
| Nicotinic Acid | LPS-activated human monocytes | IL-6 | 56.2% | nih.govnih.gov |
| Nicotinamide (40 mmol/l) | Endotoxin-stimulated human whole blood | TNF-α | >95% | nih.gov |
| Nicotinamide (40 mmol/l) | Endotoxin-stimulated human whole blood | IL-6 | >95% | nih.gov |
The anti-inflammatory effects of nicotinic acid are mediated directly through actions on immune cells like monocytes and macrophages, generally without compromising cell viability. nih.govnih.govnih.gov The GPR109A receptor, which is expressed on monocytes and macrophages, has been identified as a key mediator of these effects. nih.govnih.gov Knockdown of this receptor eliminates the anti-inflammatory response to nicotinic acid, confirming its importance. nih.govnih.gov
Neurological and Neurodegenerative Research Applications
Derivatives of nicotinic acid are also being investigated for their potential in neuroscience, particularly in the context of neurodegenerative diseases. A key area of focus is the modulation of neurotoxic metabolites.
Quinolinic acid (QUIN) is a neurotoxic metabolite of the amino acid tryptophan, and elevated levels of QUIN in the brain are associated with several neurodegenerative disorders. nih.govresearchgate.net The production of QUIN is catalyzed by the enzyme 3-Hydroxyanthranilic acid 3,4-dioxygenase (3-HAO). nih.govresearchgate.net Consequently, inhibiting this enzyme presents a promising therapeutic strategy.
Researchers have designed and synthesized a novel class of chemically stable 3-HAO inhibitors based on the 2-aminonicotinic acid 1-oxide structure. nih.govresearchgate.net Previous inhibitors were limited by poor chemical stability. In vitro evaluations using brain tissue homogenate confirmed the inhibitory activity of these new compounds. Subsequent in vivo studies in rats demonstrated that the most active inhibitor from this class could acutely reduce the production of quinolinic acid in the brain. nih.govresearchgate.net These findings establish 2-aminonicotinic acid 1-oxides as valuable pharmacological tools for investigating the role of quinolinic acid in the pathology of neurodegenerative diseases and as a basis for developing new antiexcitotoxic agents. nih.govresearchgate.net
Neurotransmitter Uptake Inhibition
There is no publicly available research data detailing the effects of this compound on the uptake of neurotransmitters. Studies on other structurally distinct compounds have shown that some molecules can inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, a mechanism often targeted in the development of antidepressants and other neurological drugs. However, without specific experimental data, it is not possible to ascertain if this compound possesses such activity.
Effects on Nicotinic Receptors and Neuromuscular Conduction
The nicotinic acid moiety is a core component of molecules that interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are crucial for synaptic transmission in the central and peripheral nervous systems, including at the neuromuscular junction. While the name of the compound suggests a potential interaction with nicotinic receptors, there are no available studies confirming or refuting this hypothesis. Research on other nicotinic acid derivatives has shown a wide range of activities, from agonism to antagonism at various nAChR subtypes. The specific impact of this compound on these receptors and, consequently, on neuromuscular conduction has not been documented.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation
Role of the Nicotinic Acid Moiety in Biological Recognition
The nicotinic acid (pyridine-3-carboxylic acid) scaffold is a well-established pharmacophore. The pyridine ring can participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets. The carboxylic acid group is often crucial for forming salt bridges or hydrogen bonds with amino acid residues in a receptor's binding site. While the fundamental importance of the nicotinic acid moiety is recognized in many biologically active compounds, its specific role in the molecular recognition of this compound by any particular target has not been elucidated through research.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target protein. Such studies provide insights into the binding mode and the key interactions that stabilize the ligand-receptor complex. While molecular docking studies have been performed on numerous nicotinic acid derivatives to explore their interactions with various enzymes and receptors, no such studies have been published for this compound. Therefore, there is no computational data to illustrate its potential binding poses or interactions with any known biological targets.
Emerging Research Directions and Potential Academic Applications
Advanced Catalytic Applications of Nicotinic Acid Derivatives
The pyridine (B92270) carboxylic acid moiety inherent in nicotinic acid and its derivatives is a versatile functional group for catalysis, capable of acting as both a Brønsted acid and a Lewis base.
Nicotinic acid has been identified as an effective, green, and reusable organocatalyst for multicomponent reactions, such as the Hantzsch synthesis of 1,4-dihydropyridines (DHPs). researchgate.net This reaction is a cornerstone of medicinal chemistry, as DHP derivatives are well-established calcium channel blockers used in treating hypertension. wikipedia.orgacs.org In this context, nicotinic acid functions as a dual catalyst. researchgate.net The reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonium (B1175870) acetate. wikipedia.org
The use of nicotinic acid as a catalyst offers several advantages over classical methods, including shorter reaction times, high yields, and solvent-free conditions, aligning with the principles of green chemistry. researchgate.net The catalyst's natural origin and biodegradability further enhance its appeal. The Hantzsch reaction is a prime example where the structural features of nicotinic acid derivatives can be leveraged for efficient organic transformations.
Table 1: Nicotinic Acid as a Catalyst in the Hantzsch Reaction
| Feature | Description | Reference |
|---|---|---|
| Reaction | Hantzsch synthesis of 1,4-dihydropyridines and polyhydroquinolines. | researchgate.net |
| Reactants | Aldehydes, β-ketoesters (e.g., ethyl acetoacetate), ammonium acetate. | researchgate.netwikipedia.org |
| Catalyst Role | Acts as a green and dual-function catalyst. | researchgate.net |
| Conditions | Often performed under solvent-free conditions. | researchgate.net |
| Advantages | Eco-friendly, short reaction times, high yields, catalyst reusability. | researchgate.net |
To improve catalyst reusability and simplify product purification, nicotinic acid and its derivatives can be immobilized on solid supports, creating robust heterogeneous catalysts.
Silica-Based Catalysts (SBA-NA): Mesoporous silica (B1680970) materials like SBA-15 and SBA-16 are excellent candidates for catalyst supports due to their high surface area, uniform pore size, and thermal stability. mdpi.commdpi.com SBA-15 features a hexagonal arrangement of pores with thick walls, providing significant hydrothermal and thermal stability. mdpi.comscielo.br SBA-16 possesses a three-dimensional pore structure that can offer more favorable mass transfer kinetics compared to the 2D network of SBA-15. mdpi.com Functionalizing these silica materials with nicotinic acid derivatives could yield highly stable and active heterogeneous catalysts for various organic syntheses.
Magnetically Modified Catalysts (F3O4@NA): An alternative approach involves grafting nicotinic acid onto magnetic nanoparticles, typically iron oxide (Fe3O4). researchgate.netmdpi.com These catalysts (F3O4@NA) combine the catalytic activity of the nicotinic acid moiety with the superparamagnetic properties of the iron oxide core. researchgate.net This allows for the simple and efficient separation of the catalyst from the reaction mixture using an external magnet, facilitating its reuse for multiple cycles without significant loss of activity. researchgate.netrsc.org Such catalysts have been successfully used for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives under microwave irradiation in aqueous media. researchgate.net
Table 2: Characteristics of Heterogeneous Nicotinic Acid-Based Catalysts
| Catalyst Type | Support Material | Key Features | Advantages | Reference |
|---|---|---|---|---|
| SBA-NA | SBA-15/SBA-16 Mesoporous Silica | High surface area, uniform pores, thermal stability. | Enhanced stability, potential for continuous flow reactions. | mdpi.commdpi.com |
| F3O4@NA | Fe3O4 Magnetic Nanoparticles | Superparamagnetic core, functionalized surface. | Easy magnetic separation, high reusability, green chemistry applications. | researchgate.netrsc.org |
The field of electrocatalysis offers a powerful platform for organic synthesis, where redox reactions are driven by electrical current. Nicotinic acid derivatives, with their pyridine ring and carboxylic acid group, can potentially serve as ligands in transition metal complexes used for electrocatalytic transformations. For instance, in nickel-catalyzed carboxylation reactions, where CO2 is incorporated into organic molecules, the ligand plays a crucial role in stabilizing the key nickel intermediates (e.g., Ni(I) species). researchgate.net The development of electrocatalytic systems that utilize ligands derived from nicotinic acid could enable new, efficient, and sustainable routes for synthesizing valuable carboxylic acids from abundant feedstocks. researchgate.net
Development of Novel Ligands and Coordination Complexes
The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in nicotinic acid derivatives make them excellent ligands for coordinating with a wide range of metal ions.
Nicotinic acid derivatives can act as "antenna" ligands for lanthanide ions (Ln³⁺). In these complexes, the organic ligand absorbs light energy and efficiently transfers it to the central lanthanide ion, which then emits light at its characteristic wavelength. This process, known as the antenna effect, is fundamental to the application of lanthanide complexes in bio-imaging, sensors, and lighting materials. Research on lanthanide complexes with ligands such as 5-(Pyrazol-1-yl)nicotinic acid has demonstrated their ability to bind to DNA and induce apoptosis in cancer cells, suggesting potential therapeutic applications. nih.gov The specific substitutions on the nicotinic acid ring, such as the cyclohexyl(ethyl)amino group, could modulate the photophysical properties and biological activity of the resulting lanthanide complexes.
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes linked by organic ligands. The properties of MOFs, including their pore size, surface area, and chemical functionality, can be precisely tuned by selecting appropriate metal ions and organic linkers. Nicotinic acid and its derivatives are attractive candidates for use as linkers in the synthesis of novel MOFs. researchgate.net For example, bimetallic ZnNi(NA) MOFs have been developed and investigated for their gas sensing capabilities. researchgate.net Furthermore, incorporating magnetic nanoparticles into MOFs functionalized with nicotinic acid derivatives can create multifunctional materials that combine porosity with magnetic separability, making them useful as recyclable catalysts or adsorbents. acs.org The incorporation of a bulky and functional ligand like 2-[Cyclohexyl(ethyl)amino]nicotinic acid could lead to MOFs with unique framework topologies and specialized properties.
Materials Science Applications
The unique chemical structure of nicotinic acid and its derivatives, including this compound, has garnered interest in the field of materials science. The presence of the pyridine ring with its nitrogen heteroatom, the carboxylic acid group, and various possible substitutions allows for a range of interactions with material surfaces and incorporation into larger molecular frameworks.
Nicotinic acid and its derivatives have been identified as effective corrosion inhibitors for various metals and alloys, such as mild steel, zinc, and aluminum, particularly in acidic environments. tandfonline.comresearchgate.net The inhibition mechanism is primarily attributed to the adsorption of the derivative molecules onto the metal surface, forming a protective barrier that hinders the corrosive process. tandfonline.commdpi.com This adsorption can occur through two main mechanisms: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the formation of coordinate bonds between the lone pair electrons of the nitrogen and oxygen atoms in the derivative and the vacant d-orbitals of the metal atoms. tandfonline.comresearchgate.net
Studies combining electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, with surface analyses like X-ray photoelectron spectroscopy (XPS), have confirmed the spontaneous adsorption of these inhibitors. tandfonline.comresearchgate.net The efficiency of inhibition generally increases with the concentration of the inhibitor but may decrease with rising temperature, suggesting that desorption can occur at higher thermal energies. tandfonline.commdpi.com The specific molecular structure of the derivative plays a crucial role; for instance, the presence of additional polar groups can enhance the adsorption ability and, consequently, the inhibition performance. researchgate.net Computational chemistry, including quantum chemical calculations, has been employed to correlate molecular structures and charge density distributions with the observed corrosion inhibition efficiencies, further elucidating the adsorption mechanism at a molecular level. tandfonline.comresearchgate.net The adsorption process often follows the Langmuir adsorption isotherm model, indicating the formation of a monolayer on the metal surface. tandfonline.comresearchgate.net
Table 1: Factors Influencing Corrosion Inhibition by Nicotinic Acid Derivatives
| Factor | Description | Impact on Inhibition | Source(s) |
| Concentration | The amount of inhibitor in the corrosive medium. | Efficiency generally increases with higher concentration up to an optimal level. | tandfonline.commdpi.com |
| Temperature | The thermal energy of the system. | Efficiency often decreases as temperature increases due to desorption. | tandfonline.commdpi.com |
| Molecular Structure | The specific atoms and functional groups on the derivative. | Heteroatoms (N, O) and aromatic rings facilitate adsorption and formation of a protective layer. | tandfonline.commdpi.com |
| Adsorption Type | The nature of the bond between the inhibitor and the metal surface. | A combination of physisorption and chemisorption leads to strong, stable protective films. | tandfonline.comresearchgate.net |
Polymeric Materials and Ion Exchange Resins
The reactivity of the carboxylic acid group and the pyridine ring in nicotinic acid derivatives allows for their incorporation into polymeric structures. google.com These derivatives can be bound to macromolecular structures through covalent bonds, creating polymers that can gradually release the nicotinic acid derivative in a controlled manner through hydrolysis. google.com This has potential applications in creating materials with specific, long-lasting functionalities.
Furthermore, nicotinic acid and its derivatives can be encapsulated within ion exchange resins. nih.goviapchem.org Ion exchange resins are insoluble cross-linked polymers containing ionizable functional groups that can exchange counter-ions with a surrounding solution. ijariit.comfabad.org.tr For example, cationic exchange resins can be used to encapsulate protonated nicotinic acid derivatives. nih.gov This technology is particularly useful for creating systems for the controlled release of active substances. The release from the resin is governed by an ion exchange mechanism, where ions from the surrounding medium (e.g., in the gastrointestinal tract) displace the encapsulated molecule. nih.govfabad.org.tr The particle size and degree of cross-linking of the resin are key parameters that can be modified to control the release profile. fabad.org.tr Molecularly imprinted polymers, which are created to have specific recognition sites for a template molecule like nicotinamide (B372718) (a derivative of nicotinic acid), have also been developed for use as stationary phases in high-performance liquid chromatography (HPLC) for separating structurally similar compounds. nih.gov
Future Prospects in Synthetic Methodologies
The synthesis of complex nicotinic acid derivatives is evolving, with a focus on creating specific molecular architectures and improving the efficiency and safety of production processes.
Chirality plays a critical role in the biological activity of many molecules. As such, there is growing interest in the stereoselective synthesis of chiral nicotinic acid derivatives. acs.org Developing synthetic routes that produce a specific stereoisomer (enantiomer) is crucial for applications where one isomer is active while the other may be inactive or even detrimental. Methodologies for preparing chiral synthetic nicotine, for example, have been developed using starting materials like nicotinic acid esters. epo.org These processes often involve reacting the nicotinic acid derivative with a chiral auxiliary to guide the stereochemical outcome of subsequent reactions, followed by cyclization and other transformations to yield the final product with a high enantiomeric excess. epo.org The synthesis of chiral piperazinium compounds also highlights the importance of controlling stereochemistry in molecules containing nicotinic acid-related substructures. acs.org Future research will likely focus on developing more efficient and versatile catalysts and reagents for the asymmetric synthesis of a wider range of chiral nicotinic acid derivatives.
Flow chemistry, or continuous processing, is emerging as a powerful alternative to traditional batch synthesis for producing active pharmaceutical ingredients and other fine chemicals. nih.gov This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.comnih.gov For the derivatization of nicotinic acid, flow chemistry offers several advantages, including enhanced safety (especially when dealing with hazardous reagents or unstable intermediates), superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and improved scalability. nih.govmdpi.compharmtech.com
The ability to operate at high temperatures and pressures safely can accelerate reaction rates and enable new reaction pathways. mdpi.com This approach is particularly beneficial for multi-step syntheses, where different flow reactors can be coupled in sequence, eliminating the need to isolate and purify intermediates at each stage. nih.gov The application of flow chemistry could lead to more efficient, automated, and sustainable processes for synthesizing derivatives of this compound. nih.gov
Integration of Advanced Analytical and Computational Techniques
Modern research on nicotinic acid derivatives is heavily reliant on the integration of sophisticated analytical and computational tools to characterize these compounds and understand their behavior.
Advanced analytical methods are essential for the identification, quantification, and purity assessment of nicotinic acid and its derivatives. High-performance liquid chromatography (HPLC) is a widely used technique, often coupled with ultraviolet (UV) detection. service.gov.ukcreative-proteomics.com For enhanced sensitivity and selectivity, especially in complex matrices like food or biological samples, HPLC can be combined with post-column photochemical derivatization to convert the analytes into highly fluorescent compounds, or with mass spectrometry (LC-MS) for precise identification and quantification at very low levels. creative-proteomics.comchromatographyonline.com Gas chromatography-mass spectrometry (GC-MS) offers another powerful tool for analyzing nicotinic acid and its related impurities, sometimes without the need for chemical derivatization. mdpi.com
Computational studies are increasingly used to predict and explain the properties of nicotinic acid derivatives, complementing experimental work. nih.govresearchgate.net Molecular docking and molecular dynamics (MD) simulations are used to model the interaction of these molecules with biological targets or material surfaces. nih.govrsc.org Quantum chemistry methods, such as Density Functional Theory (DFT), are employed to calculate electronic properties, molecular structures, and reaction mechanisms. researchgate.net These computational approaches are invaluable for understanding corrosion inhibition mechanisms by modeling the adsorption of derivatives on metal surfaces and for designing new molecules with desired properties. tandfonline.comresearchgate.net
Coupled Hyphenated Techniques for Real-Time Analysis
In modern pharmaceutical and chemical analysis, the ability to perform real-time analysis of compounds is crucial for understanding reaction kinetics, identifying transient intermediates, and ensuring the quality of final products. synthinkchemicals.com Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for this purpose. saspublishers.comijnrd.org For a compound like this compound, several hyphenated techniques could be employed for its real-time analysis and characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of pharmaceutical analysis, offering high sensitivity and selectivity for the detection and quantification of small molecules. synthinkchemicals.comamericanpharmaceuticalreview.comemerypharma.com In a potential research setting, an LC-MS system could be used to monitor the synthesis of this compound in real-time. This would allow researchers to track the consumption of reactants and the formation of the product, as well as any impurities or byproducts. synthinkchemicals.com The mass spectrometer provides molecular weight information, which is critical for confirming the identity of the target compound and any related substances. emerypharma.com Advanced LC-MS software can facilitate real-time data analysis, enabling rapid decision-making during process development. synthinkchemicals.com
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) offers another powerful approach for real-time analysis, providing detailed structural information about the analytes as they elute from the chromatography column. nih.govwisdomlib.orgglobalresearchonline.net While less sensitive than MS, NMR is unparalleled in its ability to elucidate the precise structure of a molecule. wisdomlib.org For this compound, LC-NMR could be invaluable for confirming its structural integrity during a synthetic process or for identifying the structures of unknown metabolites in a biological matrix. nih.govasiapharmaceutics.info The coupling of LC with NMR allows for the direct structural characterization of components within a complex mixture, potentially eliminating the need for tedious offline purification. nih.gov
The integration of both MS and NMR detectors in an LC-NMR-MS setup would provide the most comprehensive real-time analytical data. researchgate.net This trimodal approach would simultaneously yield separation, mass, and detailed structural information, offering a powerful tool for the in-depth characterization of this compound and its related compounds.
Table 1: Potential Applications of Hyphenated Techniques for the Analysis of this compound
| Technique | Potential Application | Information Gained |
|---|---|---|
| LC-MS | Real-time monitoring of synthesis | Molecular weight confirmation, impurity profiling, reaction kinetics |
| LC-NMR | Structural elucidation of isomers and metabolites | Detailed structural information, confirmation of connectivity |
| LC-NMR-MS | Comprehensive characterization | Separation, molecular weight, and detailed structural information |
Machine Learning and Artificial Intelligence in Structure-Activity Prediction
The prediction of a molecule's biological activity based on its chemical structure is a fundamental goal in medicinal chemistry and drug discovery. Quantitative Structure-Activity Relationship (QSAR) modeling has long been used for this purpose, and the integration of machine learning (ML) and artificial intelligence (AI) has significantly enhanced its predictive power. nih.govdigitellinc.com For this compound, these computational approaches could be instrumental in exploring its potential biological activities and guiding the design of new, more potent analogues.
Given that this compound is a derivative of nicotinic acid, a well-known agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), it is plausible that this compound may also interact with these receptors. wikipedia.orgnih.gov QSAR studies on a wide range of nicotinic agonists have been performed to understand the structural features that govern their binding affinity. nih.govnih.gov By applying ML algorithms to datasets of known nicotinic receptor ligands, a predictive QSAR model could be developed. The structural descriptors of this compound (e.g., its molecular weight, lipophilicity, and various topological and electronic parameters) could then be fed into this model to predict its binding affinity for different nAChR subtypes.
Various machine learning algorithms, such as artificial neural networks (ANNs), support vector machines (SVMs), and random forests, have been successfully applied to QSAR studies of pyridine derivatives and other small molecules. nih.govresearchgate.net These methods can capture complex, non-linear relationships between chemical structure and biological activity that may be missed by traditional statistical methods. nih.gov For instance, an ANN could be trained on a dataset of compounds with known antifungal activity to predict the potential antifungal properties of this compound. nih.gov
The application of explainable AI (XAI) methods, such as SHapley Additive exPlanations (SHAP), can provide insights into which molecular features are most important for the predicted activity. digitellinc.com This can help medicinal chemists to understand the key structural determinants of activity and to make more informed decisions in the design of new compounds.
Table 2: Potential Machine Learning Applications for this compound
| ML/AI Application | Potential Goal | Expected Outcome |
|---|---|---|
| QSAR Modeling | Predict binding affinity to nicotinic acetylcholine receptors | Estimation of potency and selectivity for nAChR subtypes |
| Classification Models | Predict potential antifungal or other biological activities | Identification of potential therapeutic areas for the compound |
| Generative Models | Design novel analogues with improved activity | Virtual library of new compounds with predicted enhanced properties |
| Explainable AI (XAI) | Identify key structural features for activity | Understanding of the structure-activity relationship to guide rational design |
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for characterizing the structural and chemical properties of 2-[Cyclohexyl(ethyl)amino]nicotinic acid, and how should purity validation be conducted?
- Methodological Answer : Use gas chromatography/mass spectrometry (GC/MS) for volatile derivatives or high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy for non-volatile analysis. Validate purity via nuclear magnetic resonance (NMR) for structural confirmation and differential scanning calorimetry (DSC) to assess thermal stability. Cross-reference with NIST thermodynamic databases for spectral matching .
Q. How should researchers design experiments to investigate the acid-base behavior of this compound under varying pH conditions?
- Methodological Answer : Employ potentiometric titrations with standardized HCl/NaOH solutions to determine pKa values. Use UV-Vis spectroscopy to monitor electronic transitions during protonation/deprotonation. Control temperature and ionic strength to minimize confounding variables. Data analysis should include nonlinear regression models to fit titration curves, referencing thermodynamic frameworks like the Henderson-Hasselbalch equation .
Q. What are the key considerations for synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer : Optimize solvent polarity (e.g., DMF for nucleophilic substitution) and temperature (60–80°C) to enhance cyclohexylamine coupling. Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product using recrystallization or column chromatography. Yield improvements may require iterative adjustments to stoichiometry (e.g., excess ethylating agents) or catalysis (e.g., DMAP). Validate intermediates via FT-IR and LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound?
- Methodological Answer : Conduct replicated calorimetric studies (e.g., DSC or isothermal titration calorimetry) under standardized conditions (e.g., inert atmosphere, controlled humidity). Compare results with computational models (e.g., DFT calculations for enthalpy of formation). Discrepancies may arise from polymorphic variations or impurities; thus, pair experimental data with X-ray crystallography to confirm crystalline phase consistency .
Q. What advanced computational strategies are suitable for predicting the reactivity of this compound in complex reaction systems?
- Methodological Answer : Use density functional theory (DFT) to model electronic properties (e.g., frontier molecular orbitals) and transition-state geometries. Validate predictions with kinetic studies (e.g., stopped-flow spectrometry). Integrate molecular dynamics simulations to assess solvation effects. Cross-correlate computational results with experimental NMR shifts or reaction yields to refine accuracy .
Q. How can hybrid experimental-computational frameworks address gaps in understanding the compound’s interaction with biological targets?
- Methodological Answer : Combine surface plasmon resonance (SPR) or microscale thermophoresis (MST) for binding affinity measurements with molecular docking simulations (e.g., AutoDock Vina). Use mutagenesis studies to validate predicted binding sites. For conflicting data, apply Bayesian statistical models to weigh experimental uncertainty against computational confidence intervals .
Data Analysis & Theoretical Integration
Q. What statistical approaches are recommended for interpreting heterogeneous spectroscopic or chromatographic data in studies of this compound?
- Methodological Answer : Apply principal component analysis (PCA) to reduce dimensionality in spectral datasets. For time-resolved data (e.g., kinetic studies), use multivariate curve resolution (MCR). Validate models with leave-one-out cross-validation. Theoretical frameworks (e.g., Marcus theory for electron transfer) should guide hypothesis testing .
Q. How should researchers design longitudinal studies to assess the compound’s stability under accelerated degradation conditions?
- Methodological Answer : Use a fixed experimental design with controlled variables (temperature, light exposure) and periodic sampling. Analyze degradation products via LC-MS/MS and compare with Arrhenius equation predictions. For non-linear degradation, apply Weibull or Avrami kinetic models. Include negative controls to distinguish intrinsic instability from experimental artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
